molecular formula C17H18N2O3S B2555890 ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate CAS No. 681168-73-0

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2555890
CAS No.: 681168-73-0
M. Wt: 330.4
InChI Key: WJVJTGWQAKOHPA-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate is a thiazole-based derivative featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety linked via an amide bond to the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

For example, substituted thiazole carboxylates can be prepared by reacting nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines . The tetralin-amide substituent may be introduced via a coupling reagent, such as HATU or EDCI, using the corresponding tetralin carboxylic acid and the thiazole amine intermediate.

Properties

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVJTGWQAKOHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene derivative and the thiazole ring. The key steps include:

    Formation of the Naphthalene Derivative: This involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.

    Amidation: The 5,6,7,8-tetrahydronaphthalene is then reacted with an appropriate amine to form the amido group.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Esterification: Finally, the carboxylic acid group on the thiazole ring is esterified with ethanol to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate involves several key steps:

  • Formation of the Naphthalene Derivative : Hydrogenation of naphthalene yields 5,6,7,8-tetrahydronaphthalene.
  • Amidation : The tetrahydronaphthalene reacts with an appropriate amine to introduce the amido group.
  • Thiazole Ring Formation : Cyclization occurs using a thiourea derivative and an α-haloketone.
  • Esterification : The carboxylic acid group on the thiazole is esterified with ethanol to create the final compound.

This multi-step synthesis highlights the compound's complexity and indicates its utility as a building block for further chemical modifications.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit diverse biological activities. This compound may possess antimicrobial properties similar to other thiazole compounds. Studies have shown that related thiazole derivatives demonstrate significant activity against various bacterial strains such as Bacillus subtilis and Aspergillus niger, suggesting potential applications in developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

Thiazole derivatives are known for their antioxidant and anti-inflammatory effects. This compound could be explored in pharmacological studies aimed at reducing oxidative stress and inflammation in various diseases.

Pharmaceutical Development

Given its structural characteristics and biological activities, this compound may serve as a lead compound in drug development. Its potential as an analgesic or neuroprotective agent warrants further investigation into its pharmacokinetics and mechanisms of action within biological systems .

Industrial Applications

The compound's unique chemical structure may also find applications in the production of specialty chemicals or materials with tailored properties. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it suitable for creating novel compounds for industrial use.

Case Studies and Research Findings

StudyFocusFindings
Chemistry & Biology Interface (2020)Synthesis of Thiazole DerivativesReported antimicrobial activities against Bacillus subtilis; compounds showed potential for oral bioavailability .
MDPI Journal (2018)Biological Activity EvaluationInvestigated thiazoline derivatives; highlighted antioxidant properties relevant to this compound .
General Chemical ResearchSynthesis RoutesDetailed the multi-step synthesis process; emphasized the importance of structural integrity for biological activity.

Mechanism of Action

The mechanism by which ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate C₁₉H₂₁N₂O₃S* ~357.45 Tetralin-amide, ethyl carboxylate Hypothesized enhanced lipophilicity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate C₁₂H₁₃N₂O₂S 263.31 4-Pyridinyl, methyl Inhibitory activity (p < 0.05 in assays)
Ethyl 2-(4-tolyl)thiazole-5-carboxylate C₁₃H₁₃NO₂S 263.32 4-Tolyl No explicit activity reported
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate C₈H₁₁N₂O₂S 215.25 Aminoethyl Potential for further functionalization

*Note: The molecular formula and weight of the target compound are estimated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity: The tetralin-amide group in the target compound likely increases lipophilicity (LogP) compared to pyridinyl or tolyl substituents, which may improve blood-brain barrier penetration or tissue uptake .

Synthetic Flexibility: The ethyl carboxylate group at the 4-position is a common feature, enabling further derivatization via hydrolysis to carboxylic acids or coupling with amines . The aminoethyl substituent in ’s compound allows for additional modifications, such as conjugation with targeting moieties.

Crystallographic Considerations :

  • Thiazole derivatives often form stable crystals, as seen in ’s triazole-thione compound, which utilizes hydrogen bonding (N–H···S, O–H···S) for structural stability. The tetralin group in the target compound may influence packing efficiency in crystal lattices .

Biological Activity

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : Known for its biological significance.
  • Tetrahydronaphthalene Moiety : Imparts hydrophobic characteristics.
  • Ester Functional Group : Enhances solubility and bioavailability.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties . For instance:

  • A study highlighted that thiazole compounds can induce apoptosis in cancer cells, with some derivatives showing IC50 values comparable to standard chemotherapy agents like doxorubicin .
  • The structure-activity relationship (SAR) suggests that modifications on the thiazole ring and the introduction of electron-donating groups can enhance cytotoxicity against various cancer cell lines .

Anticonvulsant Properties

Thiazole-containing compounds have been evaluated for their anticonvulsant activity :

  • One study reported that certain thiazole derivatives significantly reduced seizure activity in animal models, indicating potential for developing new anticonvulsant drugs .

Anti-inflammatory and Antimicrobial Activities

Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties:

  • Thiazoles have been documented to inhibit the growth of various bacterial strains and exhibit anti-inflammatory effects in vitro.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthalene Derivative : Hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
  • Amidation Reaction : The tetrahydronaphthalene is reacted with an appropriate amine to form the amido group.
  • Thiazole Ring Formation : Cyclization involving thiourea derivatives and α-haloketones.
  • Esterification : The carboxylic acid group on the thiazole ring is esterified with ethanol.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antitumor ActivityThiazole derivatives showed IC50 values lower than doxorubicin in various cancer cell lines.
Anticonvulsant PropertiesCertain thiazoles significantly reduced seizure activity in animal models.
Anti-inflammatory EffectsThiazoles exhibited inhibition against inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate?

  • Methodology : The compound’s synthesis typically involves coupling a thiazole-4-carboxylate precursor (e.g., ethyl 2-amino-thiazole-4-carboxylate) with a 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivative. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF or THF under nitrogen .
  • Thiazole ring construction : React thiourea with α-bromo ketones or esters under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide/thiazole connectivity. For example, the thiazole C-2 proton appears as a singlet near δ 7.5–8.0 ppm, while tetrahydronaphthalene protons show multiplet patterns in δ 1.5–2.8 ppm .
  • IR spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in thiazole ring formation?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce regioselectivity. Test mixtures like ethanol/water for balanced solubility .
  • Catalyst screening : Compare bases (e.g., K₂CO₃ vs. Et₃N) and metal catalysts (e.g., CuI for Ullmann-type couplings) .
  • Temperature control : Reflux (80–100°C) for faster kinetics vs. room temperature for selectivity .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodology :

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Assay standardization : Replicate experiments using identical cell lines/media (e.g., DMEM vs. RPMI-1640) and incubation times .
  • Structural analogs : Synthesize derivatives (e.g., replacing tetrahydronaphthalene with phenyl groups) to isolate activity contributors .

Q. How can computational methods predict the compound’s reactivity and structure-activity relationships (SAR)?

  • Methodology :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electronic effects (e.g., amide resonance, thiazole aromaticity) .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases, COX-2) using AutoDock Vina .
  • QSAR modeling : Corrogate substituent hydrophobicity (logP) and steric parameters (Taft Es) with bioactivity .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Plasma stability : Use human plasma (37°C, 5% CO₂) to assess esterase-mediated hydrolysis of the ethyl carboxylate group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility screening : Use shake-flask method in DMSO, ethanol, ethyl acetate, and hexane. Measure saturation concentrations via UV-Vis .
  • Co-solvent systems : Test DMSO/water mixtures (10–90% v/v) to mimic physiological conditions .

Q. Why do different studies report varying IC₅₀ values in cytotoxicity assays?

  • Root cause analysis :

  • Cell line variability : Compare results across multiple lines (e.g., HepG2 vs. A549) .
  • Assay interference : Confirm the compound does not auto-fluoresce in MTT or resazurin assays .

Tables

Table 1 : Key Synthetic Parameters for Thiazole Derivatives

ParameterOptimal ConditionReference
Coupling agentEDCI/HOBt in DMF
Reaction temperature80°C (reflux)
Purification methodSilica gel chromatography

Table 2 : Biological Activity of Analogous Thiazole Compounds

CompoundMIC (μg/mL)IC₅₀ (μM)Reference
Ethyl 2-amino-thiazole-4-carboxylate16–3245.2
Naphthalene-derived thiazole8–1622.7

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